3-[(3-phenyl-2-propen-1-yl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine
Overview
Description
3-[(3-phenyl-2-propen-1-yl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[(3-phenyl-2-propen-1-yl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been suggested that the compound may exert its biological effects by interacting with specific cellular targets, such as enzymes or receptors. This interaction may result in the modulation of various cellular processes, leading to the observed biological activities.
Biochemical and physiological effects:
Studies have shown that 3-[(3-phenyl-2-propen-1-yl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine exhibits a range of biochemical and physiological effects. For example, the compound has been found to inhibit the growth of various microbial strains, including bacteria and fungi. It has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Additionally, the compound has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(3-phenyl-2-propen-1-yl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine in lab experiments is its diverse range of biological activities. This makes it a potentially useful compound for investigating various cellular processes and developing new therapeutic agents. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 3-[(3-phenyl-2-propen-1-yl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine. One area of interest is the development of new drugs and therapeutic agents based on the compound's biological activities. Another direction is the investigation of the compound's mechanism of action, which may provide insights into its potential applications in various fields of science. Additionally, further studies are needed to fully understand the compound's toxicity and potential side effects, which may impact its use in clinical settings.
Scientific Research Applications
3-[(3-phenyl-2-propen-1-yl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in various fields of science. It has been found to exhibit a range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. The compound has also been investigated for its potential use in the development of new drugs and therapeutic agents.
properties
IUPAC Name |
3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-pyridin-4-yl-1,2,4-triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5S/c17-21-15(14-8-10-18-11-9-14)19-20-16(21)22-12-4-7-13-5-2-1-3-6-13/h1-11H,12,17H2/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYKWHPXQVGRTF-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2N)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2N)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cinnamylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine | |
CAS RN |
675171-18-3 | |
Record name | 3-(CINNAMYLTHIO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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